tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
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Overview
Description
tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with a pyrrolo ring, making it a significant molecule in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This reaction is often catalyzed by iodine, which facilitates the formation of the desired pyrazine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multi-component reactions (MCRs) due to their efficiency and atom economy. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
imidazo[1,2-a]pyrazine: Shares a similar pyrazine ring structure but differs in its substituents and overall molecular configuration.
imidazo[1,2-a]pyridine: Another related compound with a pyridine ring fused to the pyrazine ring.
Uniqueness
tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl group and amino functionality make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C12H23N3O2 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (7R,8aS)-7-amino-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8,13H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
KJFSMKNIMGVVDQ-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@H]2C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N |
Origin of Product |
United States |
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